molecular formula C11H15N3O3 B13902852 Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate

Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate

Cat. No.: B13902852
M. Wt: 237.25 g/mol
InChI Key: HCOSIFHESYXLKF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate involves several steps:

    Reaction of 4-aminopyrazole with adipic acid dihydrazide: This reaction produces 4-adipic acid dihydrazide pyrazole.

    Reaction with 2,3-dibromopropane in the presence of sodium chloride: This step yields 4-(2,3-dibromopropyl)adipic acid dihydrazide pyrazole.

    Reaction with tert-butyl chloroformate under basic conditions: This step produces tert-butyl 4-(2,3-dibromopropyl)adipic acid dihydrazide pyrazole.

    Treatment with sodium ethoxide: This final step yields this compound.

Chemical Reactions Analysis

Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of biological pathways and mechanisms.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate

InChI

InChI=1S/C11H15N3O3/c1-11(2,3)17-10(16)13-6-7-14-8(9(13)15)4-5-12-14/h4-5H,6-7H2,1-3H3

InChI Key

HCOSIFHESYXLKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=CC=N2)C1=O

Origin of Product

United States

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